Alendronate(1-)

Beschreibung

Contextualization within Bisphosphonate Chemistry and Pharmacology

Bisphosphonates are a class of drugs structurally analogous to pyrophosphate, characterized by a P-C-P backbone which renders them resistant to enzymatic hydrolysis. nih.govresearchgate.netuj.ac.za This structural feature is crucial for their high affinity for hydroxyapatite (B223615), the primary mineral component of bone, allowing them to selectively target skeletal tissues. uj.ac.zasci-hub.se Bisphosphonates are broadly categorized into two groups: non-nitrogen-containing and nitrogen-containing bisphosphonates. frontiersin.org Alendronate(1-) belongs to the more potent second generation of nitrogen-containing bisphosphonates. nih.gov

The key to the enhanced potency of nitrogen-containing bisphosphonates like alendronate lies in their distinct mechanism of action. Unlike their non-nitrogenous counterparts, they act by inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway. sci-hub.sefrontiersin.orgnih.gov This pathway is responsible for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. nih.gov These proteins are vital for the normal function and survival of osteoclasts, the cells responsible for bone resorption. nih.gov By inhibiting FPPS, alendronate disrupts these cellular processes, leading to osteoclast inactivation and apoptosis, thereby slowing down bone loss. frontiersin.orgnih.gov The inhibitory potency of alendronate on human FPPS has been quantified, with reported IC50 values in the nanomolar range. nih.govacs.org

Rationale for Dedicated Academic Research on Alendronate(1-)

The well-defined biological target and potent activity of Alendronate(1-) make it an excellent tool for fundamental research. Its interaction with FPPS provides a model system for studying enzyme-inhibitor kinetics and for the rational design of new, even more potent or selective inhibitors. acs.org The time-dependent inhibition of FPPS by alendronate highlights complex molecular interactions that are of significant interest to enzymologists and medicinal chemists. acs.org

Furthermore, the strong affinity of Alendronate(1-) for bone mineral has spurred research into its use as a bone-targeting moiety. arxiv.org Scientists are exploring the conjugation of alendronate to other molecules, such as imaging agents or anticancer drugs, to deliver them specifically to the skeleton. nih.govresearchgate.net This approach has potential applications in the diagnosis and treatment of bone metastases and other skeletal diseases.

The chemical properties of Alendronate(1-) also lend themselves to a wide array of analytical and biophysical studies. Its lack of a strong chromophore presents a challenge for its detection, stimulating the development of novel analytical techniques, including derivatization methods followed by spectrophotometry or chromatography. nih.govnih.gov Advanced spectroscopic and computational methods are being employed to elucidate its structure, conformation, and interactions with biological targets and mineral surfaces in unprecedented detail. irb.hr Quantum chemical calculations, for instance, have been used to investigate the adsorption energies of alendronate on hydroxyapatite and other materials, providing insights into the fundamental forces driving its bone-targeting ability. revmaterialeplastice.roresearchgate.net This dedicated research not only deepens our understanding of Alendronate(1-) itself but also contributes to broader advancements in drug design, delivery, and materials science.

Chemical and Physical Properties of Alendronate(1-)

| Property | Value |

| Molecular Formula | C₄H₁₂NO₇P₂⁻ |

| Molecular Weight | 248.09 g/mol |

| IUPAC Name | (4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid |

| Appearance | White crystalline solid |

| Melting Point | 245 °C (decomposes) |

| Solubility | Soluble in water |

Spectroscopic Data of Alendronate

| Spectroscopic Technique | Key Peaks and Assignments | Reference |

| FT-IR (ATR) | ~1545 cm⁻¹ (phosphate group) | rsc.org |

| 926 cm⁻¹ (hydroxyl group), 1020 cm⁻¹ and 1050 cm⁻¹ (P=O) | nih.gov | |

| ¹³C NMR (D₂O) | δ 72.97 (t, ¹JC-P = 140 Hz, C-OH), 38.67 (CH₂), 30.92 (CH₂), 20.64 (CH₂) | nih.gov |

| ³¹P{¹H} NMR (D₂O) | δ 19.09 | nih.gov |

| Mass Spectrometry (ESI-) | m/z 248 ([M-H]⁻) | nih.gov |

Crystallographic Data for Sodium Alendronate

| Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| Monoclinic | P2₁/n | Ca–O: 2.287 - 2.343 | O–Ca–O: 79.79 - 105.30 | ksu.edu.sa |

| Monoclinic | P2₁/n | Zn–O: 2.013 - 2.156 | O–Zn–O: 82.38 - 178.59 | ksu.edu.sa |

| Monoclinic | P2₁/c | Mg–O: (not specified) | O–Mg–O: 87.33 - 99.26 | ksu.edu.sa |

Biological Activity and Thermodynamic Data

| Biological Target/Interaction | Parameter | Value | Reference |

| Human Farnesyl Diphosphate (B83284) Synthase (FPPS) Inhibition | IC₅₀ | 460 nM | nih.gov |

| Initial IC₅₀ | 2427 ± 147 nM | acs.org | |

| Final IC₅₀ | 388.2 ± 23 nM | acs.org | |

| Binding to Human Bone (Site B) | ΔG | -10.4 kcal/mol | researchgate.net |

| ΔH | -1.7 kcal/mol | researchgate.net | |

| TΔS | 4.7 kcal/mol | researchgate.net | |

| Interaction with (TiO₂)₁₀ Nanocluster (DFT) | ΔG*INT | -10.16 kcal/mol | researchgate.net |

| Interaction with C₁₂N₁₂ Nanocage (DFT) | Adsorption Energy | -7.355 eV | uj.ac.zarevmaterialeplastice.ro |

| Interaction with C₁₂P₁₂ Nanocage (DFT) | Adsorption Energy | -3.518 eV | uj.ac.zarevmaterialeplastice.ro |

Analytical Methods for Alendronate Quantification

| Analytical Method | Derivatizing Agent/Principle | LOD | LOQ | Reference |

| Spectrophotometry | Ninhydrin | 0.1 µg/mL | 0.5 µg/mL | researchgate.net |

| Spectrophotometry | NBD-Cl | 0.09 µg/mL | Not specified | nih.gov |

| Spectrophotometry | DNFB | 0.06 µg/mL | Not specified | nih.gov |

| Spectrofluorimetry | Fluorescamine | 24 ng/mL | 73 ng/mL | eurekaselect.com |

| ATR-FTIR | Phosphate (B84403) peak at 1543.83 cm⁻¹ | 0.05% w/w | 0.14% w/w | |

| HPLC-Fluorescence | o-Phthalaldehyde (B127526) (OPA) | 0.13 µg/mL | 0.41 µg/mL | researchgate.net |

| HILIC-MS/MS | Derivatization-free | 0.2 ng/mL | Not specified | nih.gov |

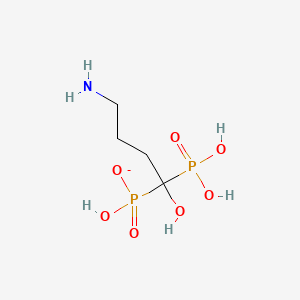

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSPWJRAVKPPFI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO7P2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Structure Activity Relationships of Alendronate 1

Fundamental Chemical Structure: P-C-P Backbone and Functional Groups

The foundational structure of all bisphosphonates, including Alendronate, is the P-C-P (phosphonate-carbon-phosphonate) backbone. iorg.co.inresearchgate.net This feature is a key distinction from its natural analog, pyrophosphate, which possesses a P-O-P (phosphate-oxygen-phosphate) structure. biointerfaceresearch.com The substitution of a carbon atom for the oxygen atom renders the P-C-P backbone resistant to enzymatic hydrolysis, a critical factor for its stability and persistence in biological systems. medcentral.com

Attached to the central carbon atom (also known as the geminal carbon) are two distinct side chains, designated R1 and R2. In the case of Alendronate, the R1 side chain is a hydroxyl (-OH) group. proteopedia.orgnih.gov The R2 side chain is a 4-aminobutyl group (-(CH₂)₃NH₂). proteopedia.orgresearchgate.net Therefore, the systematic chemical name for Alendronate is (4-amino-1-hydroxybutylidene)bisphosphonic acid. caymanchem.com

| Structural Component | Chemical Formula/Group | Significance |

|---|---|---|

| Backbone | P-C-P | Provides chemical stability and resistance to hydrolysis. medcentral.com |

| R1 Side Chain | -OH (Hydroxyl) | Enhances binding affinity to bone mineral (hydroxyapatite). nih.govnih.gov |

| R2 Side Chain | -(CH₂)₃NH₂ (4-aminobutyl) | Crucial for high antiresorptive potency by inhibiting farnesyl diphosphate (B83284) synthase (FPPS). nih.govresearchgate.net |

Influence of R1 and R2 Side Chains on Molecular Interactions

The specific nature of the R1 and R2 side chains is paramount in defining the biological and chemical properties of a bisphosphonate. iorg.co.in

The R1 hydroxyl group plays a significant role in the molecule's pharmacokinetics, primarily by increasing its affinity for calcium ions. This enhances the binding capacity of Alendronate to hydroxyapatite (B223615), the primary mineral component of bone. nih.govnih.gov This strong chelation to the bone matrix is a defining characteristic of the drug class.

The R2 side chain is the primary determinant of the drug's antiresorptive potency. iorg.co.in Alendronate is classified as a nitrogen-containing bisphosphonate (N-BP) due to the terminal primary amine in its R2 alkyl chain. nih.govfabad.org.tr This nitrogenous group is critical for the inhibition of farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts (bone-resorbing cells). nih.govresearchgate.net The inhibition of FPPS disrupts essential cellular processes, ultimately leading to osteoclast apoptosis. cancer.goviorg.co.in The length and spatial configuration of this side chain are fine-tuned for optimal interaction with the enzyme's active site. nih.govfabad.org.tr Studies have shown that bisphosphonates with a nitrogen atom in the R2 side chain are 10 to 10,000 times more potent than non-nitrogenous bisphosphonates. nih.govfabad.org.tr

| Compound | R1 Side Chain | R2 Side Chain | Class | Relative Potency |

|---|---|---|---|---|

| Etidronate | -OH | -CH₃ | Non-Nitrogenous | 1 |

| Clodronate | -Cl | -Cl | Non-Nitrogenous | 10 |

| Pamidronate | -OH | -(CH₂)₂NH₂ | Nitrogenous | 100 |

| Alendronate | -OH | -(CH₂)₃NH₂ | Nitrogenous | 500 |

| Risedronate | -OH | Heterocyclic Ring with N | Nitrogenous | 2000 |

| Zoledronate | -OH | Heterocyclic Ring with N | Nitrogenous | 10000 |

Data sourced from Indian Orthopaedic Research Group. iorg.co.in

Alendronate(1-) as a Pyrophosphate Analog

The molecular design of Alendronate is fundamentally based on its structural similarity to endogenous inorganic pyrophosphate (PPi). medcentral.comproteopedia.org PPi plays a natural role in regulating bone mineralization. Bisphosphonates mimic this structure, which allows them to be incorporated into the bone matrix. biointerfaceresearch.com

However, the critical difference lies in the central P-C-P bond of Alendronate compared to the P-O-P bond of pyrophosphate. The P-O-P bond is susceptible to cleavage by enzymes like alkaline phosphatases. In contrast, the P-C-P bond is exceptionally stable and not subject to this enzymatic hydrolysis. medcentral.com This resistance ensures the compound's longevity at the site of action.

This analog relationship also explains its mechanism of action at the molecular level. Nitrogen-containing bisphosphonates like Alendronate act as transition state analogs, binding to the dimethylallyl/geranyl pyrophosphate (DMAPP/GPP) ligand pocket of the FPPS enzyme. proteopedia.org By mimicking the carbocation intermediate of the natural substrate, Alendronate effectively blocks the enzyme's function. proteopedia.orgresearchgate.net

Conformational Analysis and Molecular Dynamics of Alendronate(1-)

The three-dimensional conformation and dynamic behavior of the Alendronate molecule are crucial for its interactions with both the bone mineral surface and its target enzyme.

Molecular modeling studies have investigated the interaction of Alendronate with hydroxyapatite crystal faces. These analyses show that the molecule's binding energy and orientation are dependent on the specific mineral surface. On the (001) face of hydroxyapatite, both phosphonate (B1237965) groups of Alendronate interact with surface calcium ions. researchgate.net On other faces, such as (010), the molecule can adopt different conformations. In one conformation, both phosphonates bind the surface with the side chain pointing away, while in another, the R2 side chain also interacts with the surface. researchgate.net

Molecular dynamics simulations and spectroscopic methods provide insight into the flexibility of the molecule and its interaction with biological targets. nih.gov Studies using techniques like Double Electron-Electron Resonance (DEER) spectroscopy on related systems show that bisphosphonates can trigger significant conformational changes in their target enzymes upon binding. elifesciences.org The flexibility of the aminobutyl (R2) side chain allows it to adopt an optimal position within the active site of FPPS, contributing to its high inhibitory potency. nih.gov Quantitative structure-activity relationship (QSAR) studies further confirm that the 3D alignment and protonation state of the side chain are critical for predicting the biological activity of bisphosphonates. nih.gov

| Research Area | Methodology | Key Finding | Reference |

|---|---|---|---|

| Interaction with Hydroxyapatite | Energy Minimization Modeling | Alendronate adopts different conformations on various crystal faces of hydroxyapatite to maximize interaction energy. | researchgate.net |

| Enzyme Inhibition | QSAR Modeling | The 3D structure and alignment of the R2 side chain within the FPPS active site are crucial for inhibitory potency. | nih.gov |

| Enzyme Dynamics | DEER Spectroscopy (on related systems) | Bisphosphonate binding can induce conformational changes in the target enzyme, consistent with an asymmetric binding model. | elifesciences.orgbiorxiv.org |

| General Dynamics | Molecular Dynamics (MD) Simulation | MD simulations are used to explain the dynamic behavior of biomolecules at an atomic level, clarifying ligand-receptor interactions. | nih.gov |

Synthetic Methodologies and Chemical Derivatization of Alendronate 1

Established Synthesis Pathways of Alendronate(1-)

The most established and widely documented method for synthesizing Alendronate, chemically known as (4-amino-1-hydroxybutylidene)-1,1-bisphosphonic acid, involves the reaction of 4-aminobutyric acid (GABA) with a phosphonating agent. google.comacs.org A common combination of reagents for this transformation is phosphorous acid (H₃PO₃) and phosphorus trichloride (B1173362) (PCl₃). acs.orgthieme-connect.com

A major advancement in the synthesis of Alendronate was the introduction of methanesulfonic acid (MSA) as a reaction solvent. google.comresearchgate.net The use of MSA allows the reaction to remain fluid and homogeneous, which solves the problems of solidification and leads to a significant improvement in isolated yields, reportedly increasing them from around 45-50% to as high as 85-90%. google.com This one-pot procedure, developed by Kieczykowski and colleagues at Merck, allows for the direct crystallization of the product from the reaction mixture after quenching, hydrolysis, and pH adjustment, making it a much more efficient and practical process for large-scale manufacturing. google.comresearchgate.net The reaction is typically conducted at elevated temperatures, generally between 45°C and 125°C. google.com

Besides MSA, other co-solvents have been explored to address the challenges of the original procedure, including sulfolane, anisole, and p-cresol, which have provided moderate to high yields ranging from 49% to 90%. thieme-connect.com The optimization of the synthesis in MSA clarified the roles of the phosphorus reagents and established a reliable method for producing Alendronate and other related bisphosphonates. researchgate.net

Table 1: Comparison of Solvents in the Established Synthesis of Alendronate(1-)

| Starting Material | Phosphonating Reagents | Solvent/Additive | Temperature | Yield | Key Observations | Source(s) |

| 4-Aminobutyric acid | PCl₃, H₃PO₃ | None | - | Variable, ~45-50% | Reaction becomes a sticky, heterogeneous syrup, causing inefficient stirring and variable yields. | google.comthieme-connect.com |

| 4-Aminobutyric acid | PCl₃, H₃PO₃ | Methanesulfonic acid (MSA) | ~65°C | ~90% | Reaction remains fluid and homogeneous, allowing for direct crystallization and high, reproducible yields. | google.comresearchgate.net |

| 4-Aminobutyric acid | PCl₃, H₃PO₃ | Sulfolane | - | Moderate to High | Improved handling of the reaction mixture compared to solvent-free methods. | thieme-connect.comresearchgate.net |

| 4-Aminobutyric acid | PCl₃, H₃PO₃ | Anisole | - | Moderate to High | Alternative co-solvent to improve reaction conditions. | thieme-connect.com |

| 4-Aminobutyric acid | PCl₃, H₃PO₃ | p-Cresol | - | Moderate to High | Another co-solvent option to improve reaction mixture handling. | thieme-connect.com |

Novel Approaches in Alendronate(1-) Synthesis

In addition to the well-established pathways, researchers have developed novel synthetic strategies for Alendronate(1-) aimed at improving efficiency, simplifying procedures, or utilizing different reaction mechanisms.

One such innovative method is termed a 'counterattack reaction'. thieme-connect.comthieme-connect.com This efficient synthesis begins with N-acetyl-γ-butyric acid, which is first converted to its acid chloride using oxalyl chloride. thieme-connect.com The subsequent reaction with trimethyl phosphite (B83602) ((MeO)₃P) forms an acyl phosphonate (B1237965) intermediate. This intermediate is then treated with another equivalent of trimethyl phosphite along with trimethylsilyl (B98337) bromide (TMSBr), followed by deblocking with aqueous hydrochloric acid to yield Alendronate. thieme-connect.com This protocol was successfully applied to produce Alendronate sodium on a multi-gram scale with a 70% yield, demonstrating its practicality and scalability without the stirring issues encountered in older methods. thieme-connect.com

The use of ionic liquids as a reaction medium represents another modern approach. google.com A patented method describes the synthesis of Alendronate sodium by reacting 4-aminobutyric acid with phosphorous acid and phosphorus trichloride in an ionic liquid, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmin]BF₄), at 55-65°C. google.com This method is noted for its mild reaction conditions, high yield, high purity, and simple product separation, while also being environmentally friendly as the ionic liquid can function as both a solvent and a catalyst. google.com

Microwave-assisted synthesis has also been reported as a rapid, one-pot procedure for producing Alendronate and other aminoalkyl bisphosphonates. researchgate.net This technique can significantly reduce reaction times and improve efficiency, making it useful for generating libraries of related compounds. researchgate.net

Furthermore, novel multi-step synthetic routes have been developed to create Alendronate analogues that are pre-functionalized for conjugation. rsc.org One such strategy starts from methyl γ-bromobutanoate, which is converted to an azido-carboxylic acid. rsc.org This intermediate is then transformed into a dialkyl α-ketophosphonate via a Michaelis-Arbuzov reaction, followed by the addition of a dialkyl phosphite. rsc.org This pathway provides access to protected Alendronate derivatives bearing functional groups like azides or amines, ready for linking to other molecules. rsc.org

Table 2: Overview of Novel Synthesis Approaches for Alendronate(1-)

| Method | Starting Material | Key Reagents/Conditions | Key Advantages | Source(s) |

| Counterattack Reaction | N-acetyl-γ-butyric acid | Oxalyl chloride, (MeO)₃P, TMSBr | Efficient, scalable, avoids stirring/handling issues of older methods. Yield of 70%. | thieme-connect.comthieme-connect.com |

| Ionic Liquid Medium | 4-Aminobutyric acid | PCl₃, H₃PO₃, Ionic Liquid (e.g., [bmin]BF₄) | Mild conditions, simple operation, easy separation, high yield and purity, environmentally friendly. | researchgate.netgoogle.com |

| Microwave-Assisted Synthesis | 4-Aminobutyric acid | PCl₃, H₃PO₃ | Rapid and efficient one-pot procedure. | researchgate.net |

| Multi-step Conjugatable Analogues | Methyl γ-bromobutanoate | NaN₃, Oxalyl chloride, Trimethylphosphite | Provides access to protected Alendronate derivatives with tunable functions for conjugation. | rsc.org |

Chemical Modifications and Prodrug Strategies of Alendronate(1-)

The inherent chemical properties of Alendronate(1-), particularly its high polarity and anionic charge at physiological pH, lead to very poor oral bioavailability. beilstein-journals.org To overcome this limitation, significant research has focused on chemical modifications and prodrug strategies designed to temporarily mask the hydrophilic phosphonate groups or the primary amino group, thereby increasing lipophilicity. beilstein-journals.orgresearchgate.net

A common prodrug approach involves the N-acylation or esterification of Alendronate. beilstein-journals.orgnih.gov Researchers have developed synthetic strategies to create N-acylalendronate derivatives and (1-alkanoyloxy-4-alkanoylaminobutylidene)-1,1-bisphosphonic acids. beilstein-journals.orgnih.gov These modifications aim to create more lipophilic and potentially biodegradable derivatives that can more easily cross cellular membranes. beilstein-journals.org For example, N-myristoylalendronic acid was synthesized and studied as a potential prodrug, demonstrating the proof-of-concept for this strategy. nih.gov The synthesis of these derivatives often involves protecting the phosphonic acid groups, for instance as silicon-based esters, to allow for selective modification of the amino group. acs.org

Another strategy involves creating polymeric prodrugs. eijppr.com In one study, a novel Alendronate-chitosan (AL-CH) complex was synthesized through an amide coupling reaction. eijppr.com This approach aims to leverage the properties of the polymer to create a prodrug with a prolonged half-life and enhanced bioavailability. eijppr.com

Beyond improving bioavailability, chemical modifications are used to create bone-targeted drug delivery systems. rsc.orgrsc.org Alendronate's high affinity for hydroxyapatite (B223615), the mineral component of bone, makes it an excellent vector for delivering other therapeutic agents to skeletal tissues. rsc.orgacs.org To this end, synthetic routes have been developed to produce Alendronate analogues bearing functional handles—such as azide, amine, or maleimide (B117702) groups—that allow for straightforward conjugation to other drugs or imaging agents. rsc.orgrsc.org For instance, a platinum(IV) complex was covalently bound to an Alendronate-lipid tail to create a self-assembling prodrug amphiphile for targeted chemotherapy in osteosarcoma. nih.gov Similarly, polymers like poly(2-oxazoline)s have been functionalized with Alendronate to create materials with a tunable affinity for calcium, which could be used in bone regeneration applications. acs.org

Table 3: Summary of Chemical Modification and Prodrug Strategies for Alendronate(1-)

| Modification Strategy | Chemical Change | Purpose | Example Compound/System | Source(s) |

| N-Acylation | Addition of an acyl group to the primary amine. | Increase lipophilicity, create a biodegradable prodrug. | N-myristoylalendronic acid | researchgate.netnih.gov |

| O-Acylation / Esterification | Esterification of the 1-hydroxy group and/or phosphonic acids. | Increase lipophilicity, create biodegradable prodrugs. | (1-alkanoyloxy-4-alkanoylaminobutylidene)-1,1-bisphosphonic acid derivatives | beilstein-journals.org |

| Polymeric Conjugation | Covalent linkage to a polymer backbone. | Create a polymeric prodrug to enhance bioavailability and prolong half-life. | Alendronate-chitosan (AL-CH) complex via amide bond. | eijppr.com |

| Functionalization for Conjugation | Introduction of reactive groups (azide, amine, maleimide). | Create a bone-targeting vector for conjugation to other drugs or imaging agents. | Maleimide-alendronate analog | rsc.orgrsc.org |

| Therapeutic Prodrug Conjugates | Covalent attachment of another drug. | Targeted delivery of a therapeutic agent (e.g., for cancer) to bone tissue. | Alendronate-Platinum(IV) prodrug amphiphile | nih.gov |

| Polymer Functionalization | Attachment to a polymer to modify the polymer's properties. | Impart bone-targeting or calcium-binding properties to a material. | Alendronate-functionalized poly(2-oxazoline)s (POx-Ale) | acs.org |

Mechanistic Elucidation of Alendronate 1 at the Molecular and Cellular Levels

Interactions with Inorganic Mineral Surfaces

High Affinity Binding to Hydroxyapatite (B223615) and Octacalcium Phosphate (B84403)

Alendronate(1-), a nitrogen-containing bisphosphonate, demonstrates a strong binding affinity for the mineral components of bone, primarily hydroxyapatite (HA) and its precursor, octacalcium phosphate (OCP). drugbank.comproteopedia.orgpatsnap.comin-part.com This affinity is fundamental to its pharmacological action, allowing it to target bone surfaces undergoing active remodeling. patsnap.comfabad.org.tr The P-C-P backbone of the alendronate molecule is crucial for this interaction. nih.govpharmgkb.org Specifically, the two phosphonate (B1237965) groups can chelate calcium ions on the crystal surfaces of HA and OCP through the bidentate interaction of deprotonated oxygen atoms. nih.govmdpi.comdovepress.com

The presence of a hydroxyl group in the R1 side chain and a nitrogen atom in the R2 side chain of alendronate further enhances its binding affinity to calcium minerals like hydroxyapatite. pharmgkb.org Studies comparing different bisphosphonates have shown that alendronate's binding affinity can vary depending on the specific mineral surface. For instance, while zoledronate generally exhibits a greater binding affinity for hydroxyapatite, alendronate has been shown to have a higher affinity for octacalcium phosphate. nih.govfrontiersin.org This differential binding may influence its effects on various stages of bone mineral formation and resorption. frontiersin.org

The binding of alendronate to hydroxyapatite is a stable interaction, allowing the compound to remain in the bone for extended periods. patsnap.com Research has also indicated that the zwitterionic nature of alendronate, with its negatively charged phosphonate groups and positively charged nitrogen, facilitates a multidentate binding to the phosphate groups in the hydroxyapatite lattice. nih.gov

Table 1: Comparative Binding Affinity of Bisphosphonates to Apatite Surfaces

| Bisphosphonate | Mineral Surface | Adsorption Affinity Constant (KL) (M-1) | Reference |

|---|---|---|---|

| Alendronate | Hydroxyapatite (HAP) | (2.65 × 106) | nih.gov |

| Alendronate | Carbonated Apatite (CAP) | (0.22 × 106) | nih.gov |

| Zoledronate | Hydroxyapatite (HAP) | (3.10 × 106) | nih.gov |

| Zoledronate | Carbonated Apatite (CAP) | (1.23 × 106) | nih.gov |

| Risedronate | Hydroxyapatite (HAP) | (2.73 × 106) | nih.gov |

| Risedronate | Carbonated Apatite (CAP) | (0.043 × 106) | nih.gov |

Physicochemical Inhibition of Calcium Phosphate Crystal Growth and Dissolution

By binding to the surfaces of calcium phosphate crystals, alendronate physically obstructs the sites necessary for both mineral deposition (crystal growth) and mineral removal (dissolution). proteopedia.orgfabad.org.trahajournals.org This inhibitory effect has been demonstrated in vitro for both hydroxyapatite and octacalcium phosphate. proteopedia.orgasianpubs.org The binding of alendronate to nascent hydroxyapatite crystals effectively halts their growth. ahajournals.org

Studies have shown that even trace amounts of alendronate can be highly effective at inhibiting the crystal growth of octacalcium phosphate. asianpubs.org This inhibition is concentration-dependent. nih.gov For example, at a concentration of 0.5 μmol L−1, alendronate can decrease the dissolution rate of hydroxyapatite by 57.0%. nih.gov Similarly, alendronate has been shown to be a powerful inhibitor of calcium phosphate and calcium oxalate (B1200264) crystallization in various solutions. auanews.net The mechanism involves the phosphonate groups complexing with calcium on the crystal surface, thereby preventing further mineral accretion. nih.govmdpi.com High concentrations of alendronate can also retard the conversion of α-tricalcium phosphate to hydroxyapatite by interfering with the dissolution and precipitation process due to its high affinity for calcium ions. nih.gov

Role of Local Acidification in Bone Microenvironment for Cellular Uptake of Alendronate(1-)

The process of bone resorption, carried out by osteoclasts, creates a localized acidic microenvironment in the resorption lacunae. mdpi.comjci.orgplos.org This acidification plays a crucial role in the release and subsequent cellular uptake of alendronate that is bound to the bone mineral. mdpi.comresearchgate.netnih.gov The acidic conditions, with a pH that can drop below 6.9, protonate the phosphonate groups of alendronate. plos.orgresearchgate.net This protonation reduces the molecule's affinity for calcium ions on the bone surface, facilitating its release into the subosteoclastic space. jci.orgresearchgate.net

Once released from the bone matrix, the high local concentration of alendronate, estimated to be in the range of 0.1 to 1 mM, becomes available for internalization by the osteoclasts. jci.orgpnas.org This localized release mechanism ensures that the drug is targeted specifically to the cells responsible for bone resorption. nih.gov The acidic environment within endocytic vesicles further facilitates the release of alendronate into the cytosol of the osteoclast after uptake. drugbank.com

Intracellular Uptake Mechanisms in Bone-Related Cells (in vitro)

Fluid-Phase Endocytosis in Osteoclasts

In vitro studies have demonstrated that osteoclasts internalize alendronate from the extracellular environment primarily through fluid-phase endocytosis. drugbank.comin-part.comnih.gov This is a non-specific process where the cell membrane engulfs small volumes of the extracellular fluid, forming intracellular vesicles. nih.govresearchgate.net The use of a fluorescently labeled analog of alendronate (AF-ALN) has allowed researchers to visualize this process. nih.govresearchgate.netnih.gov

The uptake of alendronate into vesicles has been shown to colocalize with dextran, a marker for fluid-phase endocytosis, but not with markers for other endocytic pathways like wheat germ agglutinin or transferrin. nih.govresearchgate.net Furthermore, inhibitors of fluid-phase endocytosis, such as dansylcadaverine, have been shown to reduce the uptake of alendronate. nih.govresearchgate.netbioscientifica.com Interestingly, the presence of calcium ions enhances the uptake of alendronate, while calcium chelators like EGTA can inhibit it. researchgate.netnih.govresearchgate.net Following endocytosis, the acidification of these vesicles is a critical step for the translocation of alendronate from the vesicle into the cytosol, where it exerts its effects. nih.govresearchgate.net

Accumulation in Osteoclasts during Resorptive Activity

During the process of bone resorption, osteoclasts actively internalize the components of the bone matrix, including any bound alendronate. proteopedia.orgpatsnap.combioscientifica.com As osteoclasts resorb bone, the alendronate that was tightly bound to the hydroxyapatite is released into the acidic resorption lacuna and is subsequently taken up by the osteoclast. mdpi.comnih.govnih.gov This process leads to a significant accumulation of alendronate within the osteoclasts. fabad.org.trscirp.org

This accumulation is a key aspect of its mechanism of action, as it concentrates the drug at its site of action. pnas.org The internalized alendronate then interferes with intracellular pathways, leading to the disruption of osteoclast function and ultimately, a decrease in bone resorption. drugbank.comnih.gov The accumulation of electron-dense material within vesicles in alendronate-treated osteoclasts suggests a disruption in vesicular trafficking as a consequence of this accumulation. scirp.orgnih.gov

Inhibition of the Mevalonate (B85504) Pathway by Alendronate(1-)

Alendronate(1-), a nitrogen-containing bisphosphonate, primarily exerts its effects by inhibiting the mevalonate pathway within osteoclasts, the cells responsible for bone resorption. researchgate.netnih.govwikipedia.org This inhibition disrupts key cellular processes, ultimately leading to decreased osteoclast activity and survival. pharmgkb.orgresearchgate.net

The principal molecular target of Alendronate(1-) and other nitrogen-containing bisphosphonates is Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate pathway. pharmgkb.orgnih.govnih.gov FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). acs.org Inhibition of this enzyme is a key determinant of the anti-resorptive potency of these compounds. pharmgkb.org

Kinetic studies utilizing recombinant human FPPS have demonstrated that Alendronate(1-) is a potent inhibitor of the enzyme. nih.gov These studies have shown that nitrogen-containing bisphosphonates, including alendronate, act as competitive inhibitors with respect to the allylic substrate, geranyl pyrophosphate (GPP), and exhibit time-dependent inhibition. researchgate.netacs.org The inhibitory concentration (IC₅₀) of alendronate for recombinant human FPPS has been reported to be in the nanomolar range, specifically around 460 nM after a 15-minute preincubation period. nih.gov Some research suggests a complex interaction where bisphosphonates may bind to both the GPP substrate site and a second site on the enzyme. researchgate.net However, other studies have not confirmed this dual binding model through X-ray crystallography, suggesting that the observed kinetics might be due to conformational changes in the enzyme upon inhibitor binding. researchgate.net

| Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| Alendronate | 460 | nih.gov |

| Pamidronate | 500 | nih.gov |

| Risedronate | 3.9 | nih.gov |

| Etidronate | 80,000 | nih.gov |

| Clodronate | No inhibition | nih.gov |

Structural studies have provided insight into the molecular interactions between Alendronate(1-) and FPPS. Alendronate(1-), being structurally similar to isoprenoid diphosphate (B83284) substrates, binds to the active site of FPPS. proteopedia.org The phosphonate groups of the bisphosphonate coordinate with magnesium ions and interact with aspartate-rich motifs within the enzyme's active site, which are normally involved in binding the pyrophosphate moiety of the natural substrates. acs.org Specifically, it has been proposed that alendronate interacts directly with three aspartate residues in the active site, preventing the binding of IPP and thereby inactivating the enzyme. proteopedia.org The nitrogen atom within the alendronate structure is also critical for its high-potency inhibition. acs.org

The inhibition of FPPS by Alendronate(1-) leads to a significant disruption of the mevalonate pathway, resulting in the impaired synthesis of essential isoprenoid lipids. wikipedia.org Specifically, the production of farnesyl pyrophosphate (FPP) and its downstream product, geranylgeranyl pyrophosphate (GGPP), is diminished. wikipedia.orgpnas.org These molecules are crucial for various cellular functions. Evidence for this disruption comes from studies showing that Alendronate(1-) treatment leads to an accumulation of upstream metabolites like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), while the levels of FPP and GGPP are reduced. nih.gov

A primary consequence of impaired isoprenoid synthesis is the disruption of protein prenylation. pharmgkb.orgbioscientifica.com Prenylation is a post-translational modification where isoprenoid groups, such as farnesyl and geranylgeranyl moieties, are attached to proteins. This modification is essential for the proper localization and function of many signaling proteins, particularly small GTPases of the Ras superfamily, including Rho, Rac, Cdc42, and Rab. researchgate.netwikipedia.org By inhibiting the synthesis of FPP and GGPP, Alendronate(1-) prevents the prenylation of these small GTPases, leading to their accumulation in a non-functional, unprenylated state. pharmgkb.orgbioscientifica.com This dysregulation of small GTPase function is a key mechanism through which Alendronate(1-) exerts its cellular effects. pharmgkb.orgresearchgate.net

The dysregulation of small GTPases, particularly those of the Rho family (Rho, Rac, and Cdc42), has a profound impact on the organization of the actin cytoskeleton. bioscientifica.come-enm.org These GTPases are critical regulators of actin dynamics, which are essential for maintaining the structural integrity and function of osteoclasts, including the formation of the ruffled border necessary for bone resorption. nih.gove-enm.org Inhibition of their prenylation by Alendronate(1-) leads to a disruption of the actin cytoskeleton, characterized by a loss of the ruffled border and disorganized actin rings. nih.gove-enm.org This cytoskeletal collapse impairs the osteoclast's ability to adhere to the bone surface and carry out resorption. nih.gov

Disruption of Protein Prenylation: Small GTPase Dysregulation (Rho, Rac, Cdc42, Rab)

Effects on Vesicular Trafficking

Alendronate(1-), a nitrogen-containing bisphosphonate, disrupts intracellular vesicular trafficking within osteoclasts, a key process for bone resorption. This interference is a direct consequence of the inhibition of the mevalonate pathway, which is crucial for the synthesis of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are essential for the post-translational modification process known as prenylation, where they are attached to small GTP-binding proteins such as Rab, Rho, and Rac. pnas.org

Prenylated GTPases are critical regulators of various cellular functions, including the organization of the cytoskeleton and the transport of vesicles. nih.gov In osteoclasts, Rab proteins are particularly important for the trafficking of vesicles containing lysosomal enzymes, such as tartrate-resistant acid phosphatase (TRAP), to the ruffled border, the specialized membrane responsible for bone degradation. pnas.org

Studies have shown that treatment with alendronate(1-) leads to an accumulation of TRAP-containing and electron-dense tubular vesicles within osteoclasts. nih.gov This accumulation suggests a failure in the fusion of these vesicles with the cell membrane to form a functional ruffled border. pnas.orgnih.gov The disruption of the cytoskeleton, also a consequence of inhibiting protein prenylation, further contributes to the impaired vesicular transport and the inability of the osteoclast to form a proper sealing zone and ruffled border. nih.govnih.gov Ultimately, this disruption of vesicular trafficking incapacitates the osteoclast, preventing it from carrying out bone resorption. nih.gov

Modulation of Cellular Processes by Alendronate(1-) (in vitro / Non-Clinical Models)

Osteoclast Apoptosis and Survival Pathways

Alendronate(1-) is a potent inducer of apoptosis, or programmed cell death, in osteoclasts. nih.govresearchgate.net This is a primary mechanism by which it inhibits bone resorption. The induction of apoptosis is directly linked to its inhibitory effect on the mevalonate pathway. nih.govnih.gov By blocking farnesyl pyrophosphate synthase (FDPS), alendronate(1-) prevents the synthesis of FPP and GGPP. nih.govnih.gov This leads to a deficiency in prenylated proteins, which are vital for osteoclast survival and function. pnas.orgnih.gov

The lack of prenylated GTPases, such as Ras, disrupts intracellular signaling pathways that promote cell survival. researchgate.net Research has demonstrated that alendronate(1-)-induced apoptosis in osteoclasts can be prevented by the addition of geranylgeraniol, an intermediate of the mevalonate pathway, confirming the central role of this pathway in the process. pnas.orgnih.gov

Several key apoptosis-related proteins and pathways are modulated by alendronate(1-). It has been shown to induce the cleavage of Mammalian Sterile 20-like (Mst) kinase 1, a pro-apoptotic kinase, in a caspase-dependent manner. nih.gov Furthermore, studies have implicated the Fas/FasL system in alendronate(1-)-induced osteoclast apoptosis. oup.com Treatment with alendronate(1-) has been observed to increase the expression of Fas, a death receptor, on osteoclast-like cells. oup.com

In pre-osteoclasts, alendronate(1-) has been found to cause peroxisomal dysfunction due to FDPS inhibition, which in turn leads to endoplasmic reticulum (ER) stress. nih.gov This ER stress ultimately triggers apoptosis, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and cleaved caspase-3. nih.gov

Inhibition of Osteoclast Formation, Recruitment, and Activity

Alendronate(1-) effectively inhibits multiple stages of the osteoclast life cycle, including their formation, recruitment, and resorptive activity. pnas.orgnih.gov While it has a direct inhibitory effect on mature osteoclasts, it also impacts their development from precursor cells. pnas.orgnih.gov

Inhibition of Osteoclast Formation: In vitro studies have demonstrated that alendronate(1-) can inhibit the formation of osteoclasts from their precursors. pnas.orgnih.gov This is achieved, in part, by interfering with signaling pathways essential for osteoclastogenesis. For instance, alendronate(1-) has been shown to decrease the expression of key osteoclast markers like tartrate-resistant acid phosphatase (TRAP) and cathepsin K in RANKL-induced osteoclasts. nih.gov The effect on osteoclast formation is dose-dependent, with higher concentrations leading to a profound decrease in osteoclast numbers. nih.gov

Inhibition of Osteoclast Recruitment: While the primary mechanism is the inhibition of mature osteoclast activity, there is also evidence suggesting that alendronate(1-) can indirectly affect osteoclast recruitment by acting on osteoblastic lineage cells. nih.gov However, at lower, more clinically relevant concentrations, the impact on recruitment appears to be less significant than the direct effect on osteoclast function. nih.gov

Inhibition of Osteoclast Activity: Alendronate(1-) is a potent inhibitor of the bone-resorbing activity of mature osteoclasts. medicines.org.uk After being taken up by osteoclasts during bone resorption, it disrupts the formation of the ruffled border, a specialized membrane essential for the secretion of acid and enzymes that degrade the bone matrix. nih.gov This disruption is a consequence of the interference with the cytoskeleton and vesicular trafficking, as previously discussed. pnas.org Studies have shown that even when bone slices are pre-incubated with alendronate(1-) and then washed, subsequent bone resorption by osteoclasts is still significantly inhibited, highlighting the importance of the interaction between the drug and the bone surface. nih.gov

Table 1: Effects of Alendronate(1-) on Osteoclast Formation and Activity in vitro

| Cell Type | Alendronate(1-) Concentration | Observed Effect | Reference |

| Murine bone marrow cells | 10, 15, and 60 µM | Inhibition of osteoclast formation | pnas.org |

| Human peripheral blood mononuclear cells | ≤10⁻⁷ M | Inhibition of bone resorption without a marked effect on osteoclast number | nih.gov |

| Human peripheral blood mononuclear cells | 10⁻⁵ M | Profound decrease in both osteoclast number and resorption | nih.gov |

| Murine osteoclastic precursors (RAW 264.7) | 10⁻⁶ to 10⁻¹² M | Decreased TRAP activity and expression of TRAP and cathepsin K | nih.gov |

| Rat and human peripheral blood mononuclear cells | 10⁻⁶ M | Cytotoxic effect | mdpi.com |

| Rat and human peripheral blood mononuclear cells | 10⁻⁸ and 10⁻¹⁰ M | Promotion of osteoclast-like cell formation | mdpi.com |

Effects on Osteoblast and Osteocyte Function and Apoptosis Prevention (in vitro)

While the primary target of alendronate(1-) is the osteoclast, it also exerts effects on osteoblasts and osteocytes, the bone-forming and bone-maintaining cells, respectively. tandfonline.come-century.us These effects are complex and often dose-dependent.

Effects on Osteoblast Function: In vitro studies have yielded varied results regarding the direct effects of alendronate(1-) on osteoblast function. Some studies report that at low concentrations, alendronate(1-) can have a neutral or even stimulatory effect on osteoblast proliferation and differentiation. tandfonline.come-century.us For instance, one study found that 5 µM alendronate(1-) had a neutral effect on human osteoblast proliferation and the secretion of osteogenic markers. tandfonline.com Another study reported that alendronate(1-) increased the viability and activity of osteoblasts from an osteoporosis rat model and enhanced their differentiation. e-century.us However, higher concentrations of alendronate(1-) have been shown to be inhibitory or even cytotoxic to osteoblasts. tandfonline.comnih.gov For example, 20 µM alendronate(1-) was found to decrease proliferation and adversely affect osteogenic biomarkers, while 100 µM dramatically reduced proliferation. tandfonline.com Furthermore, some research suggests that alendronate(1-) can indirectly inhibit osteoblast differentiation through its effects on pre-osteoclasts. nih.gov

Prevention of Osteoblast and Osteocyte Apoptosis: A significant effect of alendronate(1-) on the osteoblastic lineage is its ability to prevent apoptosis. tandfonline.comnih.gov This has been demonstrated in both osteoblasts and osteocytes in vitro. nih.govnih.gov Alendronate(1-) has been shown to protect these cells from apoptosis induced by various stimuli, including glucocorticoids. tandfonline.comnih.gov This anti-apoptotic effect is thought to be mediated, at least in part, through the activation of the extracellular signal-regulated kinases (ERKs). nih.govnih.gov The preservation of osteoblasts and the osteocyte network is crucial for maintaining bone quality and strength. tandfonline.com

Table 2: In Vitro Effects of Alendronate(1-) on Osteoblasts and Osteocytes

| Cell Type | Alendronate(1-) Concentration | Observed Effect | Reference |

| Human osteoblasts | 5 µM | Neutral effect on proliferation and secretion of osteogenic markers | tandfonline.com |

| Human osteoblasts | 20 µM | Decreased proliferation and adverse effects on angiogenic and osteogenic biomarkers | tandfonline.com |

| Human osteoblasts | 100 µM | Dramatic reduction in proliferation | tandfonline.com |

| Rat calvarial primary osteoblasts | High concentration (≥ 1 µM) | Inhibition of osteocalcin (B1147995) gene expression | nih.gov |

| Murine osteocytic MLO-Y4 cells | 10⁻⁹ to 10⁻⁶ M | Prevention of apoptosis induced by etoposide, TNF-α, or dexamethasone | nih.gov |

| Primary murine osteoblastic cells | 10⁻⁹ to 10⁻⁶ M | Inhibition of apoptosis | nih.gov |

Influence on Other Cell Types (e.g., Cancer Cells, Vascular Smooth Muscle Cells) via Mevalonate Pathway

The inhibitory action of alendronate(1-) on the mevalonate pathway extends beyond bone cells, influencing the behavior of various other cell types, including cancer cells and vascular smooth muscle cells.

Cancer Cells: The mevalonate pathway is often upregulated in cancer cells, contributing to their proliferation, survival, and metastatic potential. By inhibiting this pathway, alendronate(1-) has demonstrated anti-cancer properties in vitro. It has been shown to inhibit the invasion and migration of prostate and breast cancer cells by impairing protein prenylation. nih.gov In human ovarian cancer cells, alendronate(1-) inhibits migration induced by lysophosphatidic acid by preventing the geranylgeranylation and subsequent activation of Rho GTPase. aacrjournals.orgnih.gov Furthermore, alendronate(1-) has been found to induce apoptosis in human breast cancer cell lines and inhibit the proliferation and invasion of human epidermoid carcinoma cells. ajol.info In high-grade chondrosarcoma cells, alendronate(1-) decreased cell viability by inhibiting proliferation and migration and inducing apoptosis and cytoskeletal rearrangements. iiarjournals.org

Vascular Smooth Muscle Cells (VSMCs): The proliferation of VSMCs is a key event in the development of atherosclerosis. Alendronate(1-) has been shown to suppress high glucose-induced VSMC proliferation in vitro. spandidos-publications.com This effect is associated with a decrease in the activation of small GTPases like Ras, RhoA, and Rac1. spandidos-publications.com In another study, alendronate(1-) was found to inhibit the osteoblastic differentiation and mineralization of VSMCs, a process implicated in vascular calcification, by downregulating the Notch1-RBP-Jκ signaling pathway. nih.gov

Other Proposed Molecular Targets of Alendronate(1-) (e.g., Protein-Tyrosine-Phosphatases)

While the primary molecular target of nitrogen-containing bisphosphonates like alendronate(1-) is well-established as farnesyl pyrophosphate synthase (FDPS), some studies have proposed other potential molecular targets, including protein-tyrosine-phosphatases (PTPs).

PTPs are a group of enzymes that play crucial roles in various cellular signaling pathways. Early research suggested that alendronate(1-) could act as a potent inhibitor of certain PTPs, such as PTPmeg1 and PTPε. nih.govpnas.org The inhibition was observed to be enzyme- and substrate-specific. nih.gov For instance, alendronate(1-) was a more potent inhibitor of PTPmeg1 and PTPε compared to PTPσ when using fluorescein (B123965) diphosphate as a substrate. nih.gov

However, further investigation into the mechanism of PTP inhibition by alendronate(1-) revealed that it is likely an indirect effect. The inhibition appears to be the result of the oxidation of the catalytic cysteine residue in the PTP active site. nih.gov This oxidation is thought to be mediated by a combination of alendronate(1-), metal ions (like calcium), and hydrogen peroxide. nih.gov This suggests that the observed PTP inhibition may be an artifact of the in vitro assay conditions rather than a direct, physiologically relevant mechanism of action. While the role of PTPs in osteoclast function is recognized, the direct inhibition of these enzymes by alendronate(1-) as a primary therapeutic mechanism is now considered less likely. pnas.org

Analytical and Spectroscopic Characterization of Alendronate 1

Chromatographic Techniques (HPLC, Ion Chromatography)

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are principal techniques for the separation and quantification of Alendronate(1-).

High-Performance Liquid Chromatography (HPLC):

Due to the absence of a suitable chromophore, direct HPLC analysis with UV detection is not feasible. fabad.org.tr To overcome this, pre-column derivatization of the primary amino group of alendronate is a common strategy. fabad.org.tr 9-fluorenylmethyl chloroformate (FMOC) is a widely used derivatizing agent that introduces a fluorescent group, enabling sensitive detection. fabad.org.trresearchgate.net

A reported reversed-phase HPLC method utilizing FMOC derivatization allows for the determination of alendronate in various formulations. fabad.org.tr The chromatographic conditions for such a method are detailed below:

| Parameter | Condition |

| Column | Reversed-phase (e.g., PRP-1, 10 µm, 250 x 4.1 mm) |

| Mobile Phase | 0.05 M sodium citrate (B86180) and sodium phosphate (B84403) buffer (pH 8) - acetonitrile (B52724) - methanol (B129727) (75:20:5, v/v/v) |

| Flow Rate | 1.0 ml/min |

| Detection | Spectrophotometric (Diode Array Detector) at 266 nm |

| Retention Time | Approximately 8.1 min |

| This table is based on data from a study on the determination of alendronate sodium in microparticular systems. fabad.org.tr |

This method has been successfully applied to the analysis of alendronate in microparticular systems, demonstrating its precision in determining drug loading and release. fabad.org.tr

Ion Chromatography (IC):

Ion chromatography offers a direct method for alendronate analysis, circumventing the need for derivatization. researchgate.netnih.gov This technique, coupled with conductivity detection or indirect UV detection, is suitable for quantifying alendronate in pharmaceutical dosage forms. nih.govoup.com

For instance, single-column ion chromatography with conductivity detection has been validated for the direct determination of alendronate. nih.gov Samples can be directly chromatographed on an anion-exchange column using dilute nitric acid as the mobile phase. nih.gov Another approach involves IC with indirect UV detection, which is both rapid and specific. oup.com

Key parameters for an IC method with indirect UV detection are summarized below:

| Parameter | Condition |

| Column | Phenomenex Sphereclone SAX (250 x 2.0-mm, 5 µm) |

| Mobile Phase | 20mM sodium citrate buffer (pH 4.6) |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 50 µL |

| Temperature | 30°C |

| Detection | UV at 222 nm |

| This table outlines the conditions for a rapid IC method for alendronate assay. oup.com |

This method has proven to be precise, accurate, and specific for analyzing alendronate in bulk material and pharmaceutical tablets. oup.com

Mass Spectrometry Applications (ESI-MS/MS, Fragmentation Patterns, Complexation Studies)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and specific quantification of alendronate. Electrospray ionization (ESI) is a commonly employed soft ionization technique. researchgate.net

ESI-MS/MS for Quantification:

Due to the challenges of analyzing underivatized bisphosphonates, methods often involve derivatization prior to LC-MS/MS analysis. Methylation with reagents like trimethylsilyldiazomethane (B103560) can improve chromatographic separation and detection sensitivity. nih.govresearchgate.net Quantification is typically performed using multiple reaction monitoring (MRM) in positive-ion ESI mode. nih.gov

A highly sensitive method for alendronate analysis in biological matrices has been developed using this approach. nih.gov The use of a metal-free HPLC system is crucial as bisphosphonates can chelate with metal ions, which can interfere with analysis. nih.gov

Fragmentation Patterns:

Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. For phosphonates like alendronate, characteristic fragment ions are observed. In negative ion mode, phosphonates typically fragment to yield ions at m/z 63 (PO2−) and m/z 79 (PO3−). nih.gov This pattern helps to distinguish them from more abundant phosphorylated compounds. nih.gov In-source fragmentation can also be observed, and the presence of alkali ions can influence the fragmentation pathways. researchgate.net

Complexation Studies:

ESI-MS is also utilized to study the non-covalent interactions and complex formation of alendronate. For example, it has been used to demonstrate the formation of stable 1:1 inclusion complexes between alendronate and β-cyclodextrin. researchgate.net The mass spectra can reveal the presence of the complexed species, providing evidence of the interaction. researchgate.net

Spectroscopic Analysis (UV, FTIR, X-ray Crystallography)

UV Spectroscopy:

As previously mentioned, alendronate sodium does not possess significant chromophores, resulting in no notable UV absorption above 200 nm. scribd.com This inherent property limits the direct application of UV spectrophotometry for its quantification. nih.gov To address this, methods involving derivatization or complexation have been developed. nih.gov For example, complexation with metal ions such as Fe³⁺ or Cu²⁺ can enhance UV detection sensitivity. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a valuable technique for identifying the functional groups present in alendronate and studying its interactions. The FTIR spectrum of alendronate sodium trihydrate, typically obtained from potassium bromide pellets, shows characteristic absorption bands. scribd.com FTIR has also been used to characterize conjugates of alendronate, confirming the successful attachment of other molecules. biorxiv.org Furthermore, FTIR imaging spectroscopy has been employed to study the effects of alendronate on bone composition, analyzing parameters such as the mineral-to-matrix ratio. nih.gov

X-ray Crystallography:

Powder X-ray diffraction (PXRD) is used to characterize the crystalline structure of alendronate sodium. The experimental PXRD diagram of alendronate sodium trihydrate has been shown to be in good agreement with the diagram calculated from single-crystal data. scribd.com This technique has also been used to determine the crystal structure of anhydrous alendronate sodium. scribd.com

Quantification Methodologies in Non-Biological Matrices

The quantification of alendronate in non-biological matrices, such as pharmaceutical formulations, relies on the analytical techniques previously described.

Chromatographic Methods:

Both HPLC with derivatization and IC with conductivity or indirect UV detection are robust methods for the routine assay of alendronate in tablets and other dosage forms. fabad.org.trresearchgate.netnih.gov These methods have been validated and shown to be precise, accurate, and specific. nih.govoup.com For example, an IC method with indirect UV detection demonstrated linearity over a concentration range of 100 to 500 µg/mL with a coefficient of determination (r²) greater than 0.99. oup.com

Titrimetric Methods:

Acid-base titration has been investigated as a potential method for quantifying bulk alendronate. However, studies comparing this method with a reference HPLC method have shown statistically different results, suggesting that chromatographic methods may be more reliable for accurate quantification. researchgate.net

Interactive Data Table: Comparison of Quantification Methods

| Method | Principle | Detection | Derivatization Required? | Application | Key Findings |

| HPLC | Reversed-phase chromatography | UV/Fluorescence | Yes (e.g., with FMOC) | Pharmaceutical formulations fabad.org.tr | Precise for drug loading/release studies. fabad.org.tr |

| Ion Chromatography | Anion-exchange chromatography | Conductivity or Indirect UV | No | Pharmaceutical formulations nih.govoup.com | Rapid, accurate, and specific for routine assays. nih.govoup.com |

| LC-MS/MS | Liquid chromatography with mass spectrometry | Mass Spectrometry | Often (e.g., methylation) | Not the primary focus for non-biological matrices but applicable. | Provides high sensitivity and specificity. |

| UV Spectrophotometry | UV absorption measurement | Spectrophotometry | Yes (via complexation/derivatization) | Pharmaceutical analysis nih.gov | Direct measurement is limited; derivatization enhances sensitivity. scribd.comnih.gov |

| This table provides a comparative overview of the primary methodologies for quantifying alendronate in non-biological matrices. |

Chemical Stability and Degradation Pathways of Alendronate 1

Hydrolytic Stability of the P-C-P Bond

The P-C-P bond in the alendronate molecule is notably resistant to hydrolysis. espublisher.comnih.govresearchgate.nettandfonline.commedicinabuenosaires.comnih.govmdpi.comauburn.edunih.gov This stability is a key feature that distinguishes bisphosphonates from pyrophosphates, which contain a more labile P-O-P bond. espublisher.comnih.govresearchgate.netmedicinabuenosaires.comauburn.edu While generally stable, the hydrolysis of alendronate can be influenced by pH. Predicted hydrolysis half-life values indicate that the compound degrades slowly in aqueous environments, with the rate being somewhat dependent on the pH of the solution. janusinfo.se

Forced degradation studies, which subject the drug substance to extreme conditions, have been conducted to understand its stability profile. Under hydrolytic stress (acidic and basic conditions), alendronate has shown susceptibility to degradation, leading to the formation of impurities. veeprho.comresearchgate.net Specifically, hydrolysis of the phosphonate (B1237965) groups can occur under conditions of extreme pH or moisture. veeprho.com One study predicted the hydrolysis half-life of alendronate to be 413 days at pH 5, 375 days at pH 7, and 223 days at pH 9. janusinfo.se

A study investigating a carbamate-linked prodrug of alendronate found that the compound spontaneously hydrolyzed at the carbamate (B1207046) linkage when stored in a buffered solution at pH 7.2, at a rate of about 2-3% per day. nih.gov This suggests that modifications to the alendronate structure can significantly impact its hydrolytic stability.

Photochemical Degradation Studies (in vitro Chemical)

The photochemical stability of alendronate has been evaluated through in vitro studies. These studies typically involve exposing a solution of the compound to controlled light sources to assess its susceptibility to photodegradation. One such study subjected alendronate sodium to various stress conditions, including photolytic degradation. researchgate.netresearchgate.net The results indicated that alendronate sodium did not degrade significantly under photolytic stress, suggesting a degree of stability to light exposure. researchgate.netresearchgate.net

Another study utilized on-line peroxydisulfate-assisted photolysis to oxidize bisphosphonic acids, including alendronate, to orthophosphate for detection purposes. researchgate.net This indicates that under specific, chemically-assisted photolytic conditions, degradation can be induced. However, standard photolytic conditions in stability testing have not shown significant degradation. researchgate.netresearchgate.net

Identification of Chemical Degradation Products of Alendronate(1-)

The degradation of alendronate(1-) can lead to the formation of several related substances and impurities. These degradation products can arise from both the synthetic process and subsequent degradation under various stress conditions.

Process-related impurities may include unreacted starting materials such as 4-aminobutyric acid. veeprho.com Degradation impurities, on the other hand, are formed due to the chemical breakdown of the alendronate molecule. Hydrolysis under extreme pH or moisture can lead to the formation of mono-phosphonates or phosphate (B84403) esters. veeprho.com

Thermal degradation studies on sodium alendronate trihydrate have identified distinct degradation steps. The initial step involves the loss of water, followed by the loss of ammonia (B1221849) at higher temperatures (DTG max at 260 °C), and finally, a more complex degradation and pyrolysis to sodium pyrophosphate at temperatures above 300 °C. researchgate.netresearchgate.net This suggests that deamination is a key thermal degradation pathway. researchgate.net

In forced degradation studies, alendronate sodium was found to degrade significantly under oxidative stress conditions. researchgate.netresearchgate.net However, the specific degradation products formed under these conditions were not detailed in the available abstracts.

The table below summarizes some of the known degradation products and impurities of alendronate.

| Category | Degradation Product/Impurity | Origin/Condition |

| Process-Related | 4-aminobutyric acid | Unreacted starting material veeprho.com |

| Degradation | Mono-phosphonates | Hydrolysis (extreme pH, moisture) veeprho.com |

| Degradation | Phosphate esters | Hydrolysis (extreme pH, moisture) veeprho.com |

| Thermal Degradation | Ammonia | Deamination at high temperatures researchgate.net |

| Thermal Degradation | Sodium pyrophosphate | Pyrolysis at high temperatures researchgate.net |

It is important to note that analytical methods used for the determination of alendronate often need to be able to separate the parent compound from these potential degradation products to ensure accurate quantification. researchgate.netresearchgate.net

Computational and Advanced Modeling Studies of Alendronate 1

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Alendronate(1-), and its target proteins at the molecular level. These studies provide valuable insights into the binding affinity, mode of interaction, and the stability of the resulting complex, which are crucial for understanding its mechanism of action and for the design of new, more effective drugs.

Recent research has utilized these techniques to explore the potential of alendronate as a therapeutic agent beyond its established use in bone disorders. For instance, a 2025 study investigated alendronate as a potential anti-parasitic agent against Trichinella spiralis. nih.gov Molecular docking studies revealed that alendronate could potentially inhibit several of the parasite's surface proteins, including inorganic pyrophosphatase, which is essential for its development. nih.gov Subsequent molecular dynamics simulations confirmed the stable and prolonged inhibitory effect of alendronate on this key enzyme. nih.gov

In another study, molecular docking was employed to screen FDA-approved drugs for their potential to inhibit trypanothione (B104310) reductase from Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com Alendronate was identified as a potential inhibitor, and further molecular dynamics simulations supported the stability of its interaction with the enzyme. mdpi.com

The application of these computational methods extends to viral diseases as well. A recent study explored the repurposing of existing drugs, including alendronate, to combat COVID-19. researchgate.net Molecular docking and dynamics simulations were used to evaluate the binding of alendronate to various SARS-CoV-2 target proteins. researchgate.net

Furthermore, molecular docking has been used to investigate the binding of alendronate to Beta-secretase 1 (BACE-1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. nih.gov These in silico studies provide a basis for further experimental investigation into the neuroprotective potential of alendronate. nih.gov

The following table summarizes key findings from molecular docking and dynamics studies involving Alendronate(1-) and its various protein targets.

| Target Protein | Organism/Disease | Key Findings from Docking/Dynamics |

| Inorganic Pyrophosphatase | Trichinella spiralis | Alendronate showed potential inhibition of this essential enzyme, with molecular dynamics confirming a stable and prolonged interaction. nih.gov |

| Trypanothione Reductase | Trypanosoma cruzi | Alendronate was identified as a potential inhibitor through molecular docking, and its stable binding was supported by molecular dynamics simulations. mdpi.com |

| SARS-CoV-2 Proteins | COVID-19 | Alendronate was evaluated as a potential repurposed drug through in silico screening against various viral targets. researchgate.net |

| Beta-secretase 1 (BACE-1) | Alzheimer's Disease | Molecular modeling identified the binding affinity of alendronate with BACE-1, suggesting a potential neuroprotective role. nih.gov |

| Phosphodiesterase 4D (PDE4D) | Spinal Stenosis | Molecular docking studies showed a stable binding interaction between PDE4D and certain drugs, providing a theoretical basis for new therapeutic strategies. nih.gov |

Quantum Chemical Calculations for Alendronate(1-) Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules like Alendronate(1-). These computational methods are instrumental in elucidating reaction mechanisms and predicting molecular properties that are often difficult to measure experimentally.

DFT calculations have been employed to investigate the interaction of alendronate with various surfaces. For example, a study on the functionalization of titanium dental implants used DFT to confirm the spontaneous formation of a composite coating of alendronate and hydrolyzed collagen on the titanium surface. semanticscholar.org The calculations revealed a negative Gibbs free energy of interaction (∆G*INT = -8.25 kcal mol⁻¹), indicating a thermodynamically favorable process. semanticscholar.org These calculations, combined with experimental data from X-ray photoelectron spectroscopy, helped to elucidate the structure of the coating. semanticscholar.org

In a related study, DFT calculations were used to investigate the initial stages of calcium phosphate (B84403) (CaP) nucleation on an alendronate-coated titanium oxide surface. mdpi.com The results showed that the deposition of calcium and phosphate ions is a spontaneous process, driven by the interaction of Ca²⁺ with the phosphonate (B1237965) group of alendronate and supported by hydrogen bonding. mdpi.com The calculated negative Gibbs free interaction energies confirmed the favorability of these interactions. mdpi.com

The reactivity of alendronate has also been explored in the context of its interaction with gold nanospheres. nih.gov While this study focused on experimental observations, it highlighted that the reactivity of the nanospheres with alendronate depends on structural factors. nih.gov Quantum chemical calculations could provide deeper insights into the electronic interactions governing this reactivity.

Furthermore, the principles of using molecular surface properties, such as the average local ionization energy, as guides to chemical reactivity have been established through quantum chemical calculations on various aromatic systems. cdnsciencepub.com While not directly applied to alendronate in the cited study, these methods could be used to predict the reactive sites of the Alendronate(1-) anion.

The table below presents selected data from quantum chemical calculations on Alendronate(1-) and related systems.

| System | Computational Method | Calculated Property | Value |

| Alendronate-Collagen on Titanium | DFT | Gibbs Free Energy of Interaction (∆GINT) | -8.25 kcal mol⁻¹ semanticscholar.org |

| CaP on Alendronate-Coated TiO₂ | DFT | Gibbs Free Energy of Interaction (∆GINT) | -9.29 kcal mol⁻¹ mdpi.com |

| Alendronate-Coated TiO₂ with CaHPO₄ | DFT | O···H–O Hydrogen Bond Energy | -17.73 kcal mol⁻¹ mdpi.com |

| Alendronate-Coated TiO₂ with CaHPO₄ | DFT | Ca···O Interaction Energy | -6.57 kcal mol⁻¹ and -3.59 kcal mol⁻¹ mdpi.com |

Interaction Modeling with Mineral Surfaces

The primary therapeutic action of alendronate is intrinsically linked to its strong affinity for bone mineral, which is primarily composed of hydroxyapatite (B223615) (HA). drugbank.comdovepress.com Computational modeling plays a crucial role in understanding the intricate interactions between alendronate and mineral surfaces at the atomic level.

Molecular dynamics (MD) simulations and energy minimization techniques have been used to model the interaction of alendronate and other bisphosphonates with different crystallographic faces of hydroxyapatite. researchgate.net These studies have shown that the interaction is an energetically favorable process, resulting in a decrease in energy as the alendronate molecule adsorbs onto the HA surface. researchgate.net The binding affinity of alendronate to HA has been found to be significant, ranking higher than several other clinically used bisphosphonates such as ibandronate, risedronate, etidronate, and clodronate. nih.gov

The orientation and conformation of alendronate on the HA surface are critical for its activity. Modeling studies have revealed that on the (001) face of HA, both phosphonate groups of alendronate interact with surface Ca²⁺ ions. researchgate.net On the (010) face, alendronate can adopt two different conformations: one where both phosphonate groups interact with the surface, and another where one phosphonate group and the Cα side chain interact. researchgate.net The amino group of the alendronate side chain can also form intermolecular interactions with the HA surface. researchgate.net

The interaction of alendronate with HA is not limited to simple adsorption. Studies have shown that alendronate can affect the morphology of HA crystals. iucr.org When HA nanocrystals are synthesized in the presence of alendronate, the resulting hybrid crystals are significantly smaller than pure HA crystals. iucr.org This indicates that alendronate influences the crystal growth process.

Furthermore, the interaction of alendronate with other mineral-like surfaces has been investigated. For instance, the covalent attachment of alendronate to titanium oxide surfaces, a material commonly used in dental and orthopedic implants, has been modeled. mdpi.com These studies confirm that the phosphonate groups of alendronate are key to its binding to such surfaces. mdpi.com

The following table summarizes key findings from interaction modeling studies of Alendronate(1-) with mineral surfaces.

| Mineral Surface | Modeling Technique | Key Findings |

| Hydroxyapatite (HA) | Energy Minimization | The interaction of alendronate with HA is an exothermic process, with the magnitude of the interaction energy varying with the crystallographic face. researchgate.net |

| Hydroxyapatite (HA) | Kinetic Studies | Alendronate exhibits a high binding affinity (K(L)) for HA, greater than that of ibandronate, risedronate, etidronate, and clodronate. nih.gov |

| Hydroxyapatite (HA) | TEM and Synthesis | Alendronate affects the morphology of HA nanocrystals, leading to smaller crystal sizes. iucr.org |

| Titanium Oxide (TiO₂) | DFT | Alendronate spontaneously binds to the TiO₂ surface, primarily through its phosphonate groups. mdpi.com |

Future Directions in Alendronate 1 Chemical and Biological Research

Elucidating Underexplored Molecular Interactions of Alendronate(1-)

Future research will focus on moving beyond the well-documented inhibition of farnesyl pyrophosphate synthase (FPPS) to uncover other molecular interactions that may contribute to the broader pharmacological profile of Alendronate(1-). The key areas of investigation include identifying novel protein binding partners and achieving a more detailed understanding of its interactions at mineral-water interfaces.

The primary pharmacological effect of nitrogen-containing bisphosphonates like alendronate is the inhibition of FPPS, a key enzyme in the mevalonate (B85504) pathway. nih.gov This inhibition disrupts the post-translational modification of small GTP-binding proteins essential for osteoclast function. nih.gov However, the full spectrum of its interactions within the cellular environment is likely more complex. Research is expanding to identify other potential protein targets that could modulate cellular responses.

A significant area of future study involves the precise chemo-mechanical interactions of Alendronate(1-) with hydroxyapatite (B223615) (HAp), the primary mineral component of bone. acs.org Its strong affinity for HAp is fundamental to its bone-targeting ability. researchgate.net Quantum chemical calculations using Density Functional Theory (DFT) are being employed to model these interactions at the atomic level. mdpi.com Recent studies have shown that the deposition of calcium and phosphate (B84403) ions on an alendronate-modified titanium oxide surface is driven by the interaction of Ca²⁺ with the phosphonate (B1237965) group of the alendronate molecule. mdpi.com This interaction is further stabilized by hydrogen bonding between the phosphate group and the amino group of alendronate. mdpi.com Understanding these interactions is crucial for designing new biomaterials and targeted drug delivery systems. acs.orgmdpi.com

Table 1: Calculated Interaction Energies in Alendronate-Mineral Surface Interactions

| Interacting Species | Bond Type | Calculated Interaction Energy (kcal/mol) |

| Ca²⁺ and Alendronate Phosphonate Group (-PO₃H) | Ionic Interaction | -6.57 |

| Ca²⁺ and Alendronate Phosphonate Group (-PO₃H) | Ionic Interaction | -3.59 |

| Phosphate (HPO₄²⁻) and Alendronate Amino Group (-NH₂) | Hydrogen Bond (O···H–N) | -17.73 |

Data sourced from DFT calculations of interactions on a titanium oxide surface. mdpi.com